3-(Chloromethyl)-6-phenoxypyridazine hydrochloride
Overview
Description
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various functional materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride typically involves the chloromethylation of 6-phenoxypyridazine. This can be achieved through the reaction of 6-phenoxypyridazine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 6-Phenoxypyridazine
- 3-(Bromomethyl)-6-phenoxypyridazine hydrochloride
Uniqueness
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is unique due to the presence of both chloromethyl and phenoxy groups on the pyridazine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. The phenoxy group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
3-(chloromethyl)-6-phenoxypyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-8-9-6-7-11(14-13-9)15-10-4-2-1-3-5-10;/h1-7H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVSPRPAHBTFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-06-0 | |
Record name | Pyridazine, 3-(chloromethyl)-6-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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